![molecular formula C8H5ClN2O B2410361 5-Chloro-6-methyl-1H-benzo[d]imidazol-2(3H)-one CAS No. 683240-81-5](/img/structure/B2410361.png)
5-Chloro-6-methyl-1H-benzo[d]imidazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-6-methyl-1H-benzo[d]imidazol-2(3H)-one is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1, 3-diazole and it contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Molecular Structure Analysis
The molecular structure of this compound is based on the imidazole ring, which is a five-membered heterocyclic moiety. It contains three carbon atoms, two nitrogen atoms, and four hydrogen atoms . It also contains two double bonds .
Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .
Scientific Research Applications
Antitumor Applications
5-Chloro-6-methyl-1H-benzo[d]imidazol-2(3H)-one and its derivatives have been synthesized and evaluated for antitumor properties. For instance, a study involving the synthesis of novel benzenesulfonamides derivatives demonstrated significant cytotoxic activity against colon, breast, and cervical cancer cell lines, highlighting the potential of these compounds in cancer treatment (Tomorowicz et al., 2020).
Corrosion Inhibition
Research has also explored the application of this compound derivatives as corrosion inhibitors. One study focused on the use of 1,3,4-oxadiazole derivatives as protective agents against corrosion in mild steel in acidic environments, demonstrating their effectiveness through various methods including gravimetric and electrochemical studies (Ammal et al., 2018).
Antitubercular Agents
The compound and its derivatives have been synthesized and screened for antitubercular activity. A study synthesized 5-chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazole-2(3H)-one derivatives and found that some of these molecules showed good antitubercular activity, suggesting their potential in treating tuberculosis (Raju et al., 2020).
Antiulcer Activity
Additionally, derivatives of this compound have been synthesized and tested for their antiulcer activity. A study focusing on quinazoline-4-(3H) ones derivatives indicated significant activity against various types of ulcers in rat models (Patil et al., 2010).
Antidiabetic Studies
The compound has also been studied for its potential in treating diabetes. A research project involved synthesizing benzimidazole-pyrazoline hybrid molecules and evaluating their α-glucosidase inhibition activity for anti-diabetic potential (Ibraheem et al., 2020).
Future Directions
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-Chloro-6-methyl-1H-benzo[d]imidazol-2(3H)-one involves the reaction of 5-chloroanthranilic acid with methyl anthranilate followed by cyclization to form the desired product.", "Starting Materials": [ "5-chloroanthranilic acid", "methyl anthranilate", "sodium hydroxide", "acetic anhydride", "ethanol" ], "Reaction": [ "Step 1: Dissolve 5-chloroanthranilic acid in ethanol and add sodium hydroxide to the solution.", "Step 2: Add methyl anthranilate to the solution and stir for several hours.", "Step 3: Add acetic anhydride to the solution and heat to reflux for several hours.", "Step 4: Cool the solution and filter the precipitated product.", "Step 5: Wash the product with ethanol and dry in a vacuum oven to obtain 5-Chloro-6-methyl-1H-benzo[d]imidazol-2(3H)-one." ] } | |
CAS No. |
683240-81-5 |
Molecular Formula |
C8H5ClN2O |
Molecular Weight |
180.59 g/mol |
IUPAC Name |
5-chloro-6-methylbenzimidazol-2-one |
InChI |
InChI=1S/C8H5ClN2O/c1-4-2-6-7(3-5(4)9)11-8(12)10-6/h2-3H,1H3 |
InChI Key |
YRPBRNDMTFUPRM-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1Cl)NC(=O)N2 |
Canonical SMILES |
CC1=CC2=NC(=O)N=C2C=C1Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide](/img/structure/B2410278.png)
![3,4,5,6-tetrachloro-N-[2-methyl-4-(pyrimidin-2-yloxy)phenyl]pyridine-2-carboxamide](/img/structure/B2410280.png)
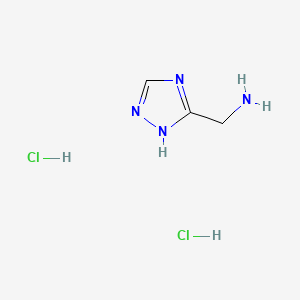
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2410282.png)
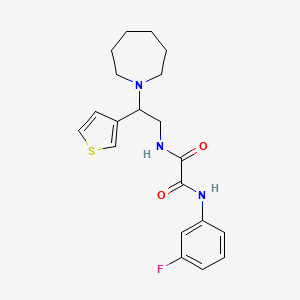
![2-((8-(3,4-dimethoxyphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2410285.png)
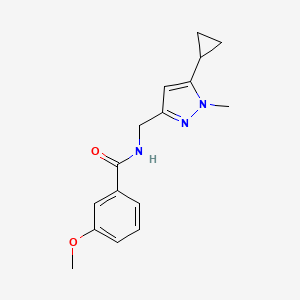
![N-(benzo[d]thiazol-2-yl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2410289.png)
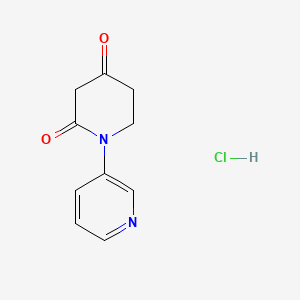
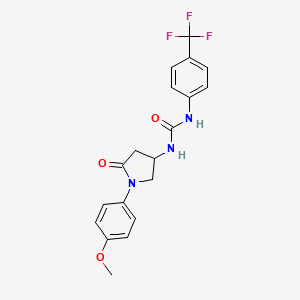
![[4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol](/img/structure/B2410296.png)
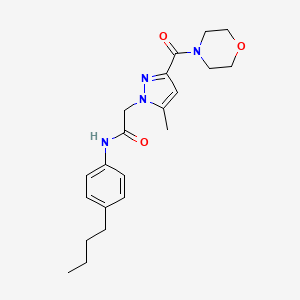
![(2E)-N-[4-(acetylamino)phenyl]-3-(2,6-dichlorophenyl)prop-2-enamide](/img/structure/B2410300.png)
![2-ethyl-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2410301.png)
